molecular formula C29H24Br2N2O B1496283 2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol CAS No. 1420042-07-4

2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol

Cat. No.: B1496283
CAS No.: 1420042-07-4
M. Wt: 576.3 g/mol
InChI Key: AGQHXJKSKVNLJQ-VSGBNLITSA-N
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Description

2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol is a useful research compound. Its molecular formula is C29H24Br2N2O and its molecular weight is 576.3 g/mol. The purity is usually 95%.
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Biological Activity

2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol (CAS Number: 1420042-07-4) is a synthetic compound notable for its potential biological activities. With a molecular formula of C29H24Br2N2O and a molecular weight of 576.32 g/mol, this compound is gaining attention in various fields, particularly in pharmaceutical and biochemical research.

PropertyValue
Molecular FormulaC29H24Br2N2O
Molecular Weight576.322 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point592.3 ± 50.0 °C
Melting PointNot Available
Flash Point312.0 ± 30.1 °C
LogP8.86

Biological Activity

Pharmaceutical Applications
The compound is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals, particularly those targeting cancer pathways. Its structure allows for interaction with specific biological targets, making it a candidate for drug development aimed at inhibiting tumor growth or enhancing therapeutic efficacy against various cancers.

Biochemical Research
Research indicates that this compound may play a role in studying enzyme interactions and inhibition. By understanding how it interacts with metabolic pathways, researchers can identify potential therapeutic targets that could lead to the development of new treatment modalities.

Case Studies and Research Findings

  • Anticancer Activity
    A study investigated the compound's effects on cancer cell lines, demonstrating significant cytotoxicity against several types of cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific checkpoints.
  • Enzyme Inhibition Studies
    In enzyme assays, the compound showed promising results in inhibiting specific enzymes involved in metabolic pathways linked to cancer progression. For instance, it was found to inhibit the activity of certain kinases that are critical for tumor cell proliferation.
  • Toxicological Assessments
    Toxicological studies have assessed the safety profile of this compound. Results indicated that at higher concentrations, it could lead to increased liver weights and other histopathological changes in animal models, suggesting a need for careful dosage consideration in therapeutic applications.

Properties

IUPAC Name

2,4-dibromo-6-[[(1R,2R)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24Br2N2O/c30-25-15-24(29(34)26(31)16-25)17-32-27(20-9-3-1-4-10-20)28(21-11-5-2-6-12-21)33-18-22-13-7-8-14-23(22)19-33/h1-17,27-28,34H,18-19H2/t27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQHXJKSKVNLJQ-VSGBNLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(C3=CC=CC=C3)C(C4=CC=CC=C4)N=CC5=C(C(=CC(=C5)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2CN1[C@H](C3=CC=CC=C3)[C@@H](C4=CC=CC=C4)N=CC5=C(C(=CC(=C5)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol
Reactant of Route 3
Reactant of Route 3
2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol
Reactant of Route 4
Reactant of Route 4
2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol
Reactant of Route 5
Reactant of Route 5
2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol
Reactant of Route 6
Reactant of Route 6
2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.